3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate
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Description
The compound “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains an ethoxycarbonyl group (COOEt), a methyl group (CH3), and a dimethoxybenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan ring, ethoxycarbonyl group, methyl group, and dimethoxybenzoate group would all contribute to the overall structure .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxycarbonyl and dimethoxybenzoate groups could potentially increase the compound’s solubility in certain solvents .Scientific Research Applications
Synthesis and Anticancer Activities
A study by Romagnoli et al. (2015) details the design and synthesis of novel 3-arylaminobenzofuran derivatives, including compounds related to "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate." These compounds exhibited significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and showing potent vascular disrupting properties both in vitro and in vivo, with one compound demonstrating antitumor activity in a murine model comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).
Synthetic Studies and Cascade Reactions
The synthetic versatility of benzofuran derivatives has been explored through various methodologies. For instance, Molotov et al. (2003) synthesized 3-arylazo-4-(3-ethoxycarbonylureido)furoxans and investigated their cascade rearrangements, demonstrating the chemical reactivity and potential for further functionalization of such compounds (Molotov et al., 2003).
Iodocyclization Techniques
Okitsu et al. (2008) described a method for preparing a wide variety of 3-iodobenzo[b]furans through iodocyclization, showcasing a technique that could potentially be applied to the synthesis of "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate" derivatives for various applications (Okitsu et al., 2008).
Bioactive Compound Synthesis
Ando et al. (2004) prepared derivatives with potential pharmacological applications, highlighting the bioactive potential of benzofuran derivatives in modulating biological targets (Ando et al., 2004).
Photochromic Properties
Rybalkin et al. (2014) synthesized heterocyclic fulgides and fulgimides from 5-alkoxybenzo[b]furan derivatives, revealing their photochromic properties with high stability to photodegradation. Such studies underscore the potential of "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate" derivatives in materials science applications (Rybalkin et al., 2014).
properties
IUPAC Name |
ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-5-26-21(23)19-12(2)27-16-9-7-14(11-15(16)19)28-20(22)13-6-8-17(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVJXVQGHQNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate |
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